1-(Dimethylamino)-3-(2,4,6-trichlorophenoxy)propan-2-ol
Overview
Description
1-(Dimethylamino)-3-(2,4,6-trichlorophenoxy)propan-2-ol is an organic compound that features a dimethylamino group, a trichlorophenoxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-(2,4,6-trichlorophenoxy)propan-2-ol typically involves the reaction of 2,4,6-trichlorophenol with an appropriate epoxide, followed by the introduction of the dimethylamino group. The reaction conditions may include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-(2,4,6-trichlorophenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the trichlorophenoxy group.
Substitution: Nucleophilic substitution reactions at the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses, such as in drug development.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for 1-(Dimethylamino)-3-(2,4,6-trichlorophenoxy)propan-2-ol would involve its interaction with molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)-3-(2,4-dichlorophenoxy)propan-2-ol
- 1-(Dimethylamino)-3-(2,4,6-tribromophenoxy)propan-2-ol
Uniqueness
1-(Dimethylamino)-3-(2,4,6-trichlorophenoxy)propan-2-ol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(dimethylamino)-3-(2,4,6-trichlorophenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl3NO2/c1-15(2)5-8(16)6-17-11-9(13)3-7(12)4-10(11)14/h3-4,8,16H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELWSMOKSKLORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=C(C=C(C=C1Cl)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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